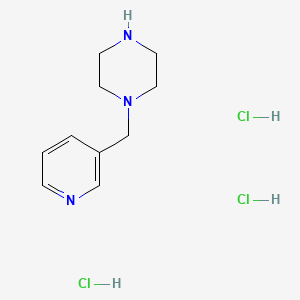
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride
Overview
Description
Synthesis Analysis
The raw materials for the synthesis of “1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” include 3-Picolyl chloride hydrochloride, PIPERAZINE HEXAHYDRATE, Piperidine, Chloroform, Hexadecyl trimethyl ammonium bromide, and Hydrochloric acid .Molecular Structure Analysis
The molecular formula of “1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” is C10H18Cl3N3 . The InChI code is 1S/C10H15N3.ClH/c1-2-10 (8-12-3-1)9-13-6-4-11-5-7-13;/h1-3,8,11H,4-7,9H2;1H .Chemical Reactions Analysis
As a derivative of piperazine, “1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” may participate in reactions similar to those of piperazine .Physical And Chemical Properties Analysis
“1-(Pyridin-3-ylmethyl)piperazine trihydrochloride” is a colorless to yellow to orange liquid . Its molecular weight is 286.63 g/mol . The compound has a density of 1.10 .Scientific Research Applications
Receptor Binding and Potential Ligands
1-(Pyridin-3-ylmethyl)piperazine derivatives have been studied for their potential as ligands for various receptors. For instance, derivatives like 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have been synthesized and evaluated for their receptor binding capabilities, particularly focusing on dopamine receptors. Such compounds have shown promise as potential dopamine D4 receptor ligands (Li Guca, 2014).
Antineoplastic Properties
Derivatives of 1-(Pyridin-3-ylmethyl)piperazine, such as Flumatinib, have been explored for their antineoplastic properties, particularly in the treatment of chronic myelogenous leukemia (CML). Studies have focused on identifying the metabolites of such compounds in CML patients to understand their metabolic pathways (Aishen Gong et al., 2010).
Novel Compound Synthesis
Research has also been conducted on synthesizing novel compounds using 1-(Pyridin-3-ylmethyl)piperazine as a building block. For example, compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole have been synthesized, characterized, and evaluated for their potential medicinal applications (V. Balaraju et al., 2019).
Analytical Techniques
1-(Pyridin-3-ylmethyl)piperazine derivatives have been used in developing sensitive assays for determining compounds like L-745,870 in biological matrices. These assays are crucial for pharmacokinetic studies in human subjects, contributing to understanding drug behavior in the body (C. Chavez-Eng et al., 1997).
Anticancer Activity
Derivatives of 1-(Pyridin-3-ylmethyl)piperazine have shown potential anticancer activities. For example, compounds like piperazine-2,6-dione derivatives exhibited significant anticancer activity in various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Sandeep Kumar et al., 2013).
Antiarrhythmic and Antihypertensive Effects
Studies on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, incorporating the 3-(4-arylpiperazin-1-yl)propyl moiety, have shown strong antiarrhythmic and antihypertensive activities. These findings suggest potential therapeutic applications for cardiovascular disorders (Barbara Malawska et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h1-3,8,11H,4-7,9H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWMGHMURULMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)piperazine trihydrochloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

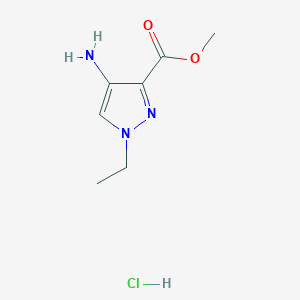
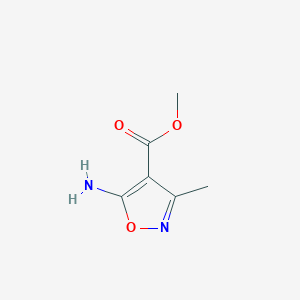
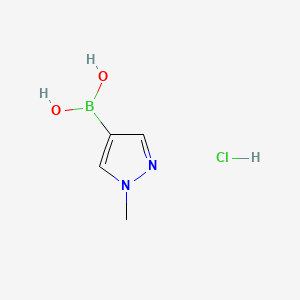
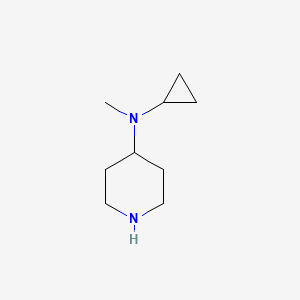
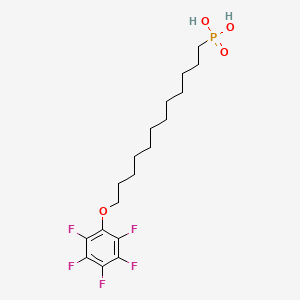
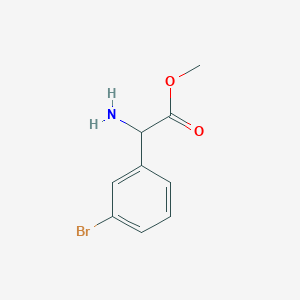
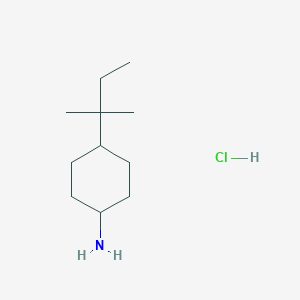
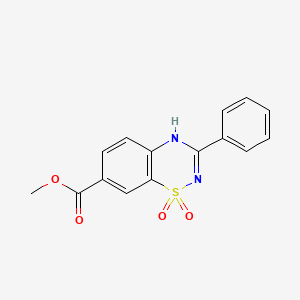
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1419574.png)
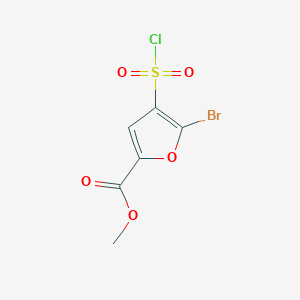
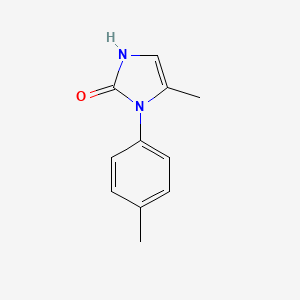
amine hydrochloride](/img/structure/B1419582.png)
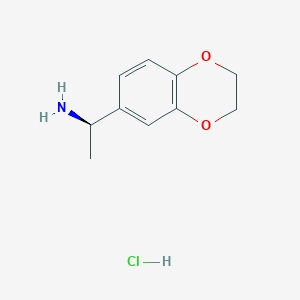
![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)